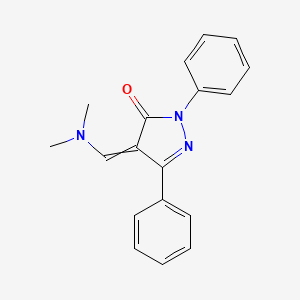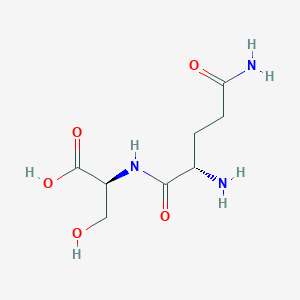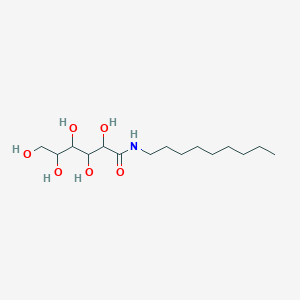
2,3,4,5,6-pentahydroxy-N-nonylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentahydroxy-N-nonylhexanamide is a complex organic compound characterized by its multiple hydroxyl groups and a nonyl chain attached to a hexanamide backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentahydroxy-N-nonylhexanamide typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of the nonyl chain through nucleophilic substitution. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the hydroxyl groups and the amide bond.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentahydroxy-N-nonylhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,3,4,5,6-Pentahydroxy-N-nonylhexanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentahydroxy-N-nonylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of biological molecules. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-nonylhexanamide
- (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-nonylhexanamide
- (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-N-nonylhexanamide
Comparison: While these compounds share a similar hexanamide backbone and multiple hydroxyl groups, their stereochemistry and the position of the nonyl chain can significantly influence their chemical reactivity and biological activity. 2,3,4,5,6-Pentahydroxy-N-nonylhexanamide is unique due to its specific arrangement of hydroxyl groups and the length of the nonyl chain, which confer distinct properties and applications.
Properties
CAS No. |
5438-32-4 |
|---|---|
Molecular Formula |
C15H31NO6 |
Molecular Weight |
321.41 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-nonylhexanamide |
InChI |
InChI=1S/C15H31NO6/c1-2-3-4-5-6-7-8-9-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,2-10H2,1H3,(H,16,22) |
InChI Key |
KJSIEYQOCLMSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



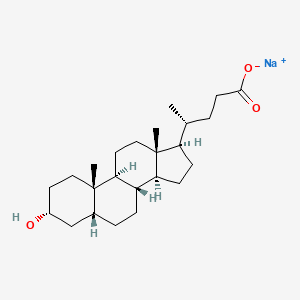
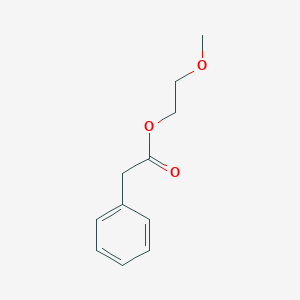
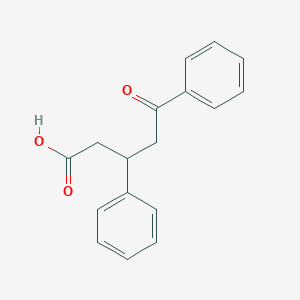
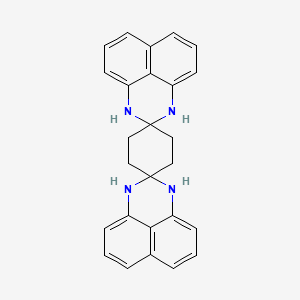
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
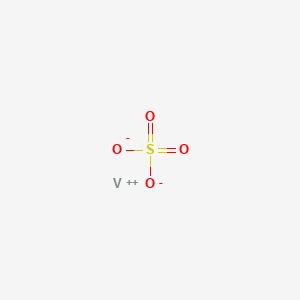
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
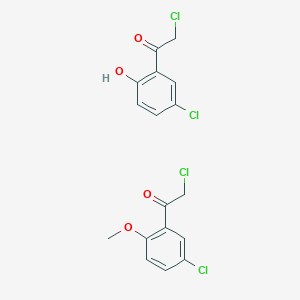
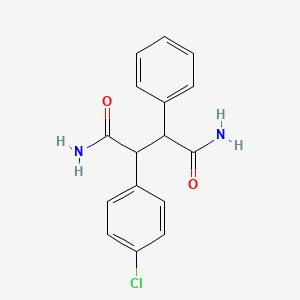

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
